Purity Specification: 98% with Multi-Method Batch QC vs. Industry-Standard 95% Minimum
Bidepharm supplies 2-Chloro-1-(4-cyclopentylpiperazin-1-yl)butan-1-one at a certified standard purity of 98%, supported by batch-specific quality control data including NMR, HPLC, and GC analyses . In contrast, the same compound was previously available from CymitQuimica (now discontinued) at a minimum purity specification of 95%, and several structurally analogous C13H23ClN2O piperazine derivatives from other vendors are routinely offered at 95% purity . The 3-percentage-point purity differential represents a reduction in unidentified impurities from up to 5% to approximately 2%, which is material for dose-response studies, crystallography trials, and assay development where impurities can confound biological readouts .
| Evidence Dimension | Certified purity specification with analytical QC method coverage |
|---|---|
| Target Compound Data | 98% standard purity (Bidepharm, Cat. BD01346456); QC methods: NMR, HPLC, GC |
| Comparator Or Baseline | Min. 95% purity (CymitQuimica, Ref. 3D-XID98139, discontinued) ; typical 95% purity for structurally analogous C13H23ClN2O compounds from multiple vendors |
| Quantified Difference | Purity: +3 percentage points over 95% baseline; impurity burden reduced by approximately 60% (from ≤5% to ≤2%) |
| Conditions | Commercial vendor specifications; batch-level QC documentation |
Why This Matters
Higher certified purity with documented multi-method QC reduces the risk of impurity-driven false positives or potency shifts in biological assays, directly improving inter-laboratory reproducibility and procurement confidence.
